Verbutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verbutin is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants, including citrus fruits, tea, and vegetables. Verbutin has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Verbutin is not well understood. However, it is believed that Verbutin exerts its biological activities by modulating various signaling pathways and enzymes. Verbutin has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. Additionally, Verbutin has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
Verbutin has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation. Additionally, Verbutin has been found to have a protective effect on the liver and kidneys. Verbutin has also been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Verbutin has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from natural sources. Additionally, Verbutin has various biological activities that can be studied in vitro and in vivo. However, Verbutin also has some limitations for lab experiments. Verbutin has poor solubility in water, which can affect its bioavailability. Additionally, Verbutin can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for Verbutin research. One direction is to study the potential therapeutic applications of Verbutin in different diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of Verbutin and its interaction with different signaling pathways and enzymes. Furthermore, studies are needed to optimize the synthesis and formulation of Verbutin to improve its bioavailability and stability.
Conclusion:
Verbutin is a natural compound that has various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It can be synthesized through different methods, including extraction from natural sources and chemical synthesis. Verbutin has several advantages for lab experiments, but it also has some limitations. Future research on Verbutin should focus on its potential therapeutic applications, mechanism of action, and optimization of its synthesis and formulation.
Synthesemethoden
Verbutin can be synthesized through different methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of Verbutin from plant sources using various solvents and purification techniques. Chemical synthesis involves the reaction of different chemical compounds to produce Verbutin. The chemical synthesis method is more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Verbutin has been studied extensively for its various biological activities. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. Verbutin has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, Verbutin has been studied for its anti-cancer properties, which can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
185676-84-0 |
---|---|
Produktname |
Verbutin |
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-(1-but-2-ynoxyethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C14H18O3/c1-5-6-9-17-11(2)12-7-8-13(15-3)14(10-12)16-4/h7-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
LABQLTFAPITERI-UHFFFAOYSA-N |
SMILES |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
Löslichkeit |
4.27e-06 M |
Synonyme |
Benzene, 4-1-(2-butynyloxy)ethyl-1,2-dimethoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.